

Diethyl ethylidenemalonate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl ethylidenemalonate

Cat. No.: B072346

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An In-depth Technical Guide to Diethyl Ethylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **diethyl ethylidenemalonate**, a valuable intermediate in organic synthesis.

Core Chemical Properties

Diethyl ethylidenemalonate is a colorless to pale yellow liquid with a pleasant odor.^[1] It is a member of the diester class of organic compounds.^[1]

Table 1: Physicochemical Properties of **Diethyl Ethylidenemalonate**

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O ₄	[2][3]
Molecular Weight	186.21 g/mol	[3][4][5]
CAS Number	1462-12-0	[2][3][4][5]
Boiling Point	115-118 °C at 17 mmHg	[3][4][5][6]
Density	1.019 g/mL at 25 °C	[3][4][5][6]
Refractive Index	n ₂₀ /D 1.442	[4][5][6]
Form	Liquid	[4][5]
Assay	99%	[4][5]

Chemical Structure and Spectroscopic Data

The structure of **diethyl ethylidenemalonate** features a propanedioate backbone with two ethyl ester groups and an ethylidene group attached to the central carbon.[1]

Identifiers:

- IUPAC Name: diethyl 2-ethylidenepropanedioate[2]
- SMILES: CCOC(=O)\C(=C/C)C(=O)OCC[4][5]
- InChI Key: LBBAWVLUOZVYCC-UHFFFAOYSA-N[2][4][5]

Spectroscopic Data: Spectroscopic data is crucial for the identification and characterization of **diethyl ethylidenemalonate**.

- ¹H NMR: Spectra are available and provide information on the proton environment in the molecule.[7]
- ¹³C NMR: Spectra are available, detailing the carbon framework of the compound.[8]
- Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded, showing characteristic vibrational modes.[2]

- Raman Spectroscopy: FT-Raman spectra are also available for this compound.[\[2\]](#)

Experimental Protocols: Synthesis of Diethyl Ethylidenemalonate

One common method for the preparation of **diethyl ethylidenemalonate** is through the Knoevenagel condensation of diethyl malonate with acetaldehyde, often using acetic anhydride as a dehydrating agent.[\[9\]](#)[\[10\]](#)

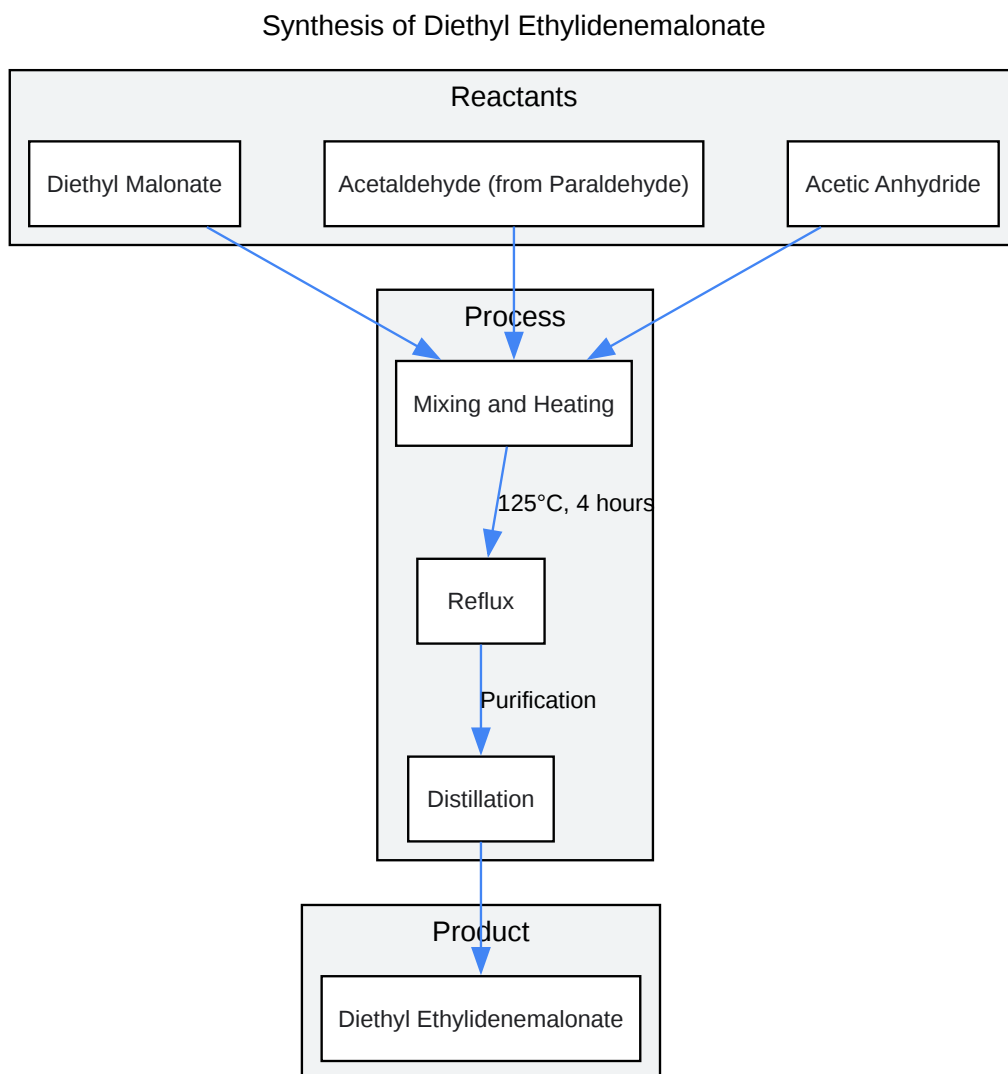
Detailed Protocol:

A procedure reported by Horton involves heating a mixture of redistilled diethyl malonate (50 g), acetic anhydride (50 g), and acetaldehyde (28.5 g) in a sealed vessel at 100°C for 24 hours.[\[9\]](#)

An alternative detailed procedure is as follows:

- In a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, 60 g of paraldehyde (which is a trimer of acetaldehyde) and 100 ml of acetic anhydride are placed.[\[9\]](#)
- The mixture is slowly heated to 125°C, at which point gentle refluxing begins.[\[9\]](#)
- Then, 100 g of diethyl malonate is added in 15-ml portions every 30 minutes.[\[9\]](#) The temperature is maintained to ensure a steady reflux.[\[9\]](#)
- After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.[\[9\]](#)
- The product is then isolated by distillation. The fraction boiling at 102–106°C at 10 mmHg is collected, yielding 79–89.5 g (68–77%) of **diethyl ethylidenemalonate**.[\[9\]](#)

Diagram of Synthesis Workflow:



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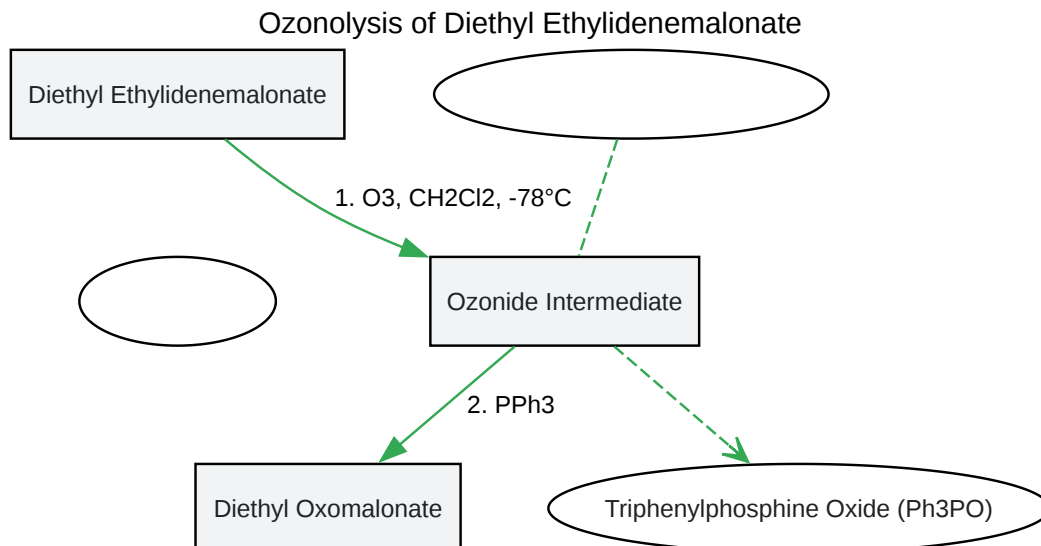
Caption: Workflow for the synthesis of **diethyl ethylidenemalonate**.

Applications in Synthesis

Diethyl ethylidenemalonate is a versatile intermediate in organic synthesis. It is particularly useful for:

- 1,4-Addition Reactions: The electron-withdrawing ester groups activate the double bond for conjugate addition of nucleophiles.[3][6]
- [3+2] Cycloaddition Reactions: It can participate as a dipolarophile in cycloaddition reactions to form five-membered rings.[3][6]
- 2,4-Dienoate Synthesis: It serves as a precursor for the synthesis of various dienoates.[3][6]
- Synthesis of Diethyl Oxomalonate: Ozonolysis of **diethyl ethylidenemalonate** followed by a reductive workup with triphenylphosphine yields diethyl oxomalonate.[10]

Reaction Pathway Example: Ozonolysis to Diethyl Oxomalonate



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Caption: Reaction pathway from **diethyl ethylidenemalonate** to diethyl oxomalonate.

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- To cite this document: BenchChem. [Diethyl ethylidenemalonate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072346#diethyl-ethylidenemalonate-chemical-properties-and-structure]

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